molecular formula C12H7ClFN3 B1402276 5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole CAS No. 1372092-49-3

5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B1402276
CAS No.: 1372092-49-3
M. Wt: 247.65 g/mol
InChI Key: TZDFJOPDJUSIRH-UHFFFAOYSA-N
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Description

“5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C12H7ClFN3. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Biological Activities

  • Fluorinated Heterocyclic Compounds : Compounds including 6-chloro-5-fluoro-2-methyl-1H-benzo[d]imidazole were synthesized and screened for antimicrobial and anti-inflammatory activities. These compounds showed moderate activity in these areas (Binoy et al., 2021).

  • Thiazolidinone and Biological Studies : Research on derivatives of 1H-benzo[d]imidazol-2-ylthio acetohydrazide explored their potential as antibacterial and antifungal agents (Bhatt et al., 2013).

  • Antimicrobial Activity of Imidazolyl Schiff Bases, Triazoles, and Azetidinones : Studies on benzylidenehydrazinyl imidazoles derived from 2-hydrazinyl imidazoles showed promising antimicrobial activities, particularly against B. subtilis and A. niger (Rekha et al., 2019).

Antitubercular and Antitumor Agents

  • Antitubercular Agents : A series of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives were synthesized and exhibited good antitubercular activity (Raju et al., 2020).

  • Antitumor Evaluation and QSAR : Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides were synthesized and evaluated for antitumor activities, with some showing significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).

Novel Synthesis and Pharmacokinetic Studies

  • Unusual Synthesis : An unusual mechanism involving 1-(4-fluorobenzyl)-2-chloro-6isopropoxy-1H-benzo[d]imidazole was reported, highlighting the complexities of chemical synthesis in this area (Jha, 2005).

  • Pharmacokinetics of Novel Inhibitors : Research into novel anaplastic lymphoma kinase inhibitors based on 1H-benzo[d]imidazole derivatives demonstrated their potential for cancer treatment, highlighting the importance of understanding pharmacokinetics in drug development (Teffera et al., 2013).

Properties

IUPAC Name

6-chloro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFN3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDFJOPDJUSIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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